molecular formula C39H34N2O5 B557034 Fmoc-Gln(Trt)-OH CAS No. 132327-80-1

Fmoc-Gln(Trt)-OH

Cat. No.: B557034
CAS No.: 132327-80-1
M. Wt: 610.7 g/mol
InChI Key: WDGICUODAOGOMO-DHUJRADRSA-N
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Description

Fmoc-Gln(Trt)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-N-(triphenylmethyl)-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in solid-phase peptide synthesis as a protected form of glutamine. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a triphenylmethyl (Trt) group protecting the side chain amide group. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-OH typically involves the following steps:

    Protection of the Glutamine Side Chain: The side chain amide group of glutamine is protected using a triphenylmethyl (Trt) group. This is achieved by reacting glutamine with triphenylmethyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group of the protected glutamine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the protected glutamine with Fmoc chloride in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection Reactions: Using industrial reactors, the protection reactions are carried out with precise control over temperature, pH, and reaction time to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free glutamine.

    Coupling Reactions: The compound can participate in peptide bond formation during solid-phase peptide synthesis.

Common Reagents and Conditions

    Deprotection of Fmoc Group: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).

    Deprotection of Trt Group: The Trt group is removed using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

    Coupling Reactions: Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used.

Major Products Formed

    Deprotected Glutamine: Removal of the Fmoc and Trt groups yields free glutamine.

    Peptides: During peptide synthesis, this compound is incorporated into the growing peptide chain, forming peptide bonds with other amino acids.

Scientific Research Applications

Chemistry

Fmoc-Gln(Trt)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protective groups allow for selective deprotection and coupling, facilitating the assembly of complex peptide sequences.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides synthesized using this compound have applications in drug development, particularly in the design of peptide-based therapeutics. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The mechanism of action of Fmoc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: N-(9-Fluorenylmethoxycarbonyl)-glycine, used in peptide synthesis with a simpler structure.

    Fmoc-Glu(OtBu)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester, used for protecting the side chain carboxyl group.

    Fmoc-Ile-OH: N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, another protected amino acid used in peptide synthesis.

Uniqueness

Fmoc-Gln(Trt)-OH is unique due to the presence of both Fmoc and Trt protective groups, which provide dual protection for the amino and side chain amide groups. This dual protection is particularly useful in the synthesis of peptides containing glutamine, as it prevents side reactions and ensures high purity and yield of the final peptide product.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGICUODAOGOMO-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448258
Record name Fmoc-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132327-80-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132327-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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